molecular formula C11H12N6S B3146564 (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine CAS No. 603097-80-9

(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine

Cat. No. B3146564
CAS RN: 603097-80-9
M. Wt: 260.32 g/mol
InChI Key: AXBQTFITQHXSHP-UHFFFAOYSA-N
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Description

“(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” is a complex organic compound that includes a benzotriazole moiety and a thiadiazole moiety . Benzotriazole is a versatile, useful, and successful synthesis protocol, recognized for its ability to be easily introduced into a molecule by a variety of reactions . Thiadiazole is another heterocyclic compound that is often used in the synthesis of pharmacologically important compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of benzotriazole methodology . This methodology has grown in popularity due to its versatility and the stability of benzotriazole during the course of reactions . It has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzotriazole moiety and a thiadiazole moiety . The exact structure would depend on the specific substitutions on the benzotriazole and thiadiazole rings.


Chemical Reactions Analysis

Benzotriazole can be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . It is sufficiently stable during the course of reactions and can easily be removed at the end of the reaction sequence . Benzotriazole methodology has been used in a variety of reactions, including arylalkylation, heteroalkylation, heterocyclization, and benzannulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and the presence of any substituents. Benzotriazole is known to be inexpensive, non-toxic, and highly stable .

Scientific Research Applications

Green Chemistry Synthesis

A practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a related compound, emphasizes the importance of green chemistry principles. This method is noted for its efficiency, environmental friendliness, and ease of operation, highlighting its utility in preparing metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).

Chemical Reactions and Biological Activities

The broad scope of reactions and biological activities associated with arylmethylidene derivatives of 3H-furan-2-ones, which share a common heterocyclic framework with the specified compound, demonstrates the versatility of this chemical class. These reactions yield a diverse array of compounds with potential applications in various fields, including pharmaceuticals (Kamneva, Anis’kova, & Egorova, 2018).

Quinazolinones in Medicinal Chemistry

Research into quinazoline-4(3H)-ones, compounds with a core structure related to the specified amine, explores their role in medicinal chemistry. These studies underscore the potential for creating new medicinal agents by introducing bioactive moieties to the quinazolinone nucleus, indicating a strategic approach for overcoming challenges like antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Thiadiazolotriazines Synthesis Strategies

A review of strategies for synthesizing thiadiazolotriazines, which are closely related to the target compound, highlights their importance as intermediates for novel biologically active compounds. This underscores the ongoing interest in thiadiazole derivatives for their potential in drug discovery (Abdel-Wahab, 2017).

Future Directions

The future directions for the use of “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” could include further exploration of its potential in the synthesis of pharmacologically important heterocyclic skeletons . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is a key goal of synthetic organic chemists .

properties

IUPAC Name

5-(benzotriazol-1-ylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6S/c1-2-12-11-15-14-10(18-11)7-17-9-6-4-3-5-8(9)13-16-17/h3-6H,2,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBQTFITQHXSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
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(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
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(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
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(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
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(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
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(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine

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